molecular formula C8H14O2 B6251193 2,2,3-trimethylcyclobutane-1-carboxylic acid CAS No. 90112-62-2

2,2,3-trimethylcyclobutane-1-carboxylic acid

Cat. No. B6251193
CAS RN: 90112-62-2
M. Wt: 142.2
InChI Key:
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Description

2,2,3-trimethylcyclobutane-1-carboxylic acid is a type of carboxylic acid . Carboxylic acids are organic compounds that incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

The synthesis of carboxylic acids and their derivatives can be achieved from alkanes through various chemical reactions . These reactions tend to be more useful for multiple-step syntheses to build large and complex molecules . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .


Chemical Reactions Analysis

The chemical reactions of carboxylic acids involve the carboxyl group and typically result in the formation of a new bond to the carbon atom . The quantity of heat evolved in these reactions is related to the strength of these bonds .

Mechanism of Action

The mechanism of action for carboxylic acids involves the presence of an electronegative substituent that can act as a leaving group during nucleophile substitution reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,2,3-trimethylcyclobutane-1-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methyl-2-butene", "methylmagnesium bromide", "1,3-butadiene", "hydrogen peroxide", "sodium hydroxide", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "magnesium sulfate", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Step 1: Preparation of 2-methyl-2-butene by dehydration of 2-methyl-2-butanol using sulfuric acid", "Step 2: Addition of methylmagnesium bromide to 2-methyl-2-butene to form 2-methyl-2-butylmagnesium bromide", "Step 3: Reaction of 2-methyl-2-butylmagnesium bromide with 1,3-butadiene to form 2,2,3-trimethylcyclobutene", "Step 4: Oxidation of 2,2,3-trimethylcyclobutene with hydrogen peroxide in the presence of sodium hydroxide to form 2,2,3-trimethylcyclobutanone", "Step 5: Reduction of 2,2,3-trimethylcyclobutanone with sodium borohydride to form 2,2,3-trimethylcyclobutan-1-ol", "Step 6: Oxidation of 2,2,3-trimethylcyclobutan-1-ol with sodium chlorite in the presence of acetic acid to form 2,2,3-trimethylcyclobutan-1-carboxylic acid", "Step 7: Purification of the product by extraction with sodium bicarbonate, drying with magnesium sulfate, and recrystallization from petroleum ether and water" ] }

CAS RN

90112-62-2

Product Name

2,2,3-trimethylcyclobutane-1-carboxylic acid

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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